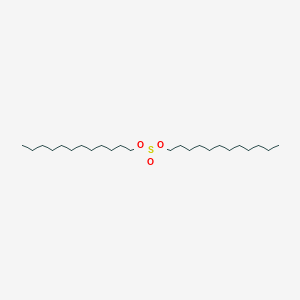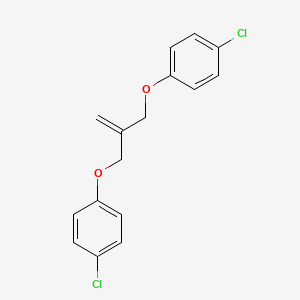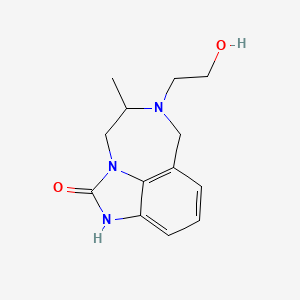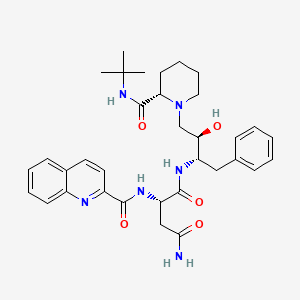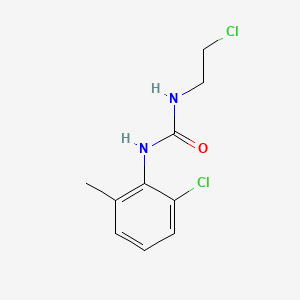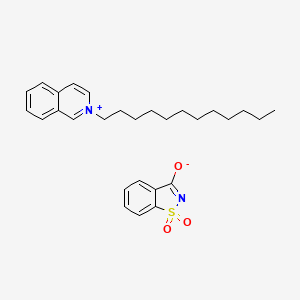
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxy groups and two propan-2-ylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzene and propan-2-ylamine.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-3,6-diaminocyclohexa-2,5-diene-1,4-dione: Similar structure but with amino groups instead of propan-2-ylamino groups.
2,5-Dimethoxy-3,6-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with ethylamino groups instead of propan-2-ylamino groups.
2,5-Dimethoxy-3,6-bis(methylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with methylamino groups instead of propan-2-ylamino groups.
Uniqueness
The uniqueness of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
7228-83-3 |
|---|---|
Molekularformel |
C14H22N2O4 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
2,5-dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H22N2O4/c1-7(2)15-9-11(17)14(20-6)10(16-8(3)4)12(18)13(9)19-5/h7-8,15-16H,1-6H3 |
InChI-Schlüssel |
LMQSGAWFZDFVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


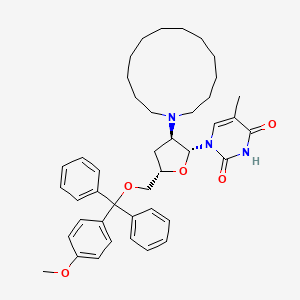


![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
